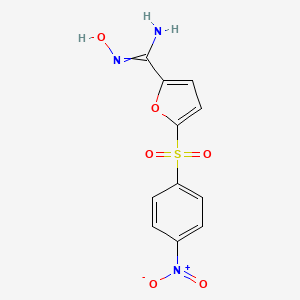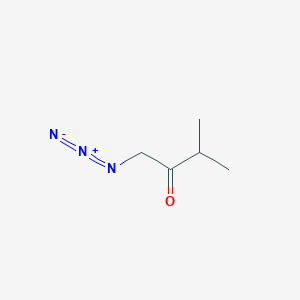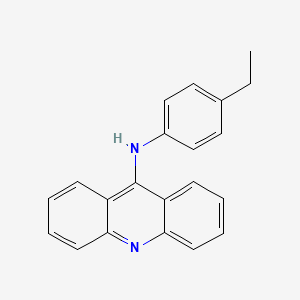
N-(4-ethylphenyl)acridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic compound known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
準備方法
The synthesis of N-(4-ethylphenyl)acridin-9-amine typically involves the condensation of 9-chloroacridine with 4-ethylphenylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-(4-ethylphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
作用機序
The primary mechanism of action of N-(4-ethylphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death.
類似化合物との比較
N-(4-ethylphenyl)acridin-9-amine can be compared to other acridine derivatives such as:
Amsacrine: Known for its anticancer properties, amsacrine also intercalates with DNA but has different substituents on the acridine ring.
Quinacrine: Used as an antimalarial drug, quinacrine has a similar acridine core but different functional groups.
Proflavine: An antiseptic agent, proflavine shares the acridine structure but has amino groups at different positions.
These comparisons highlight the unique properties of this compound, particularly its specific substituents that contribute to its distinct biological activities.
特性
CAS番号 |
75651-10-4 |
|---|---|
分子式 |
C21H18N2 |
分子量 |
298.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H18N2/c1-2-15-11-13-16(14-12-15)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,22,23) |
InChIキー |
OLPLIEMZPJHSHL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


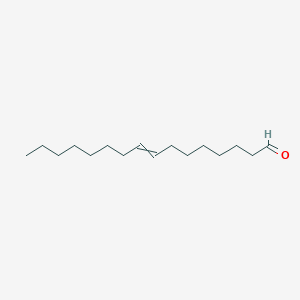
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)

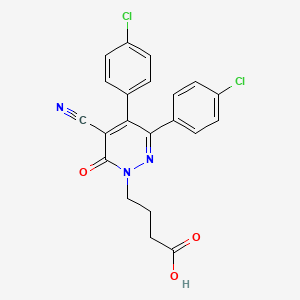
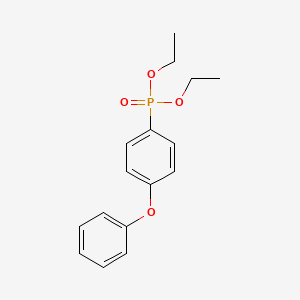
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

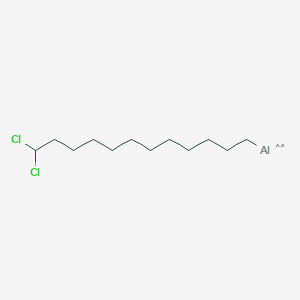
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
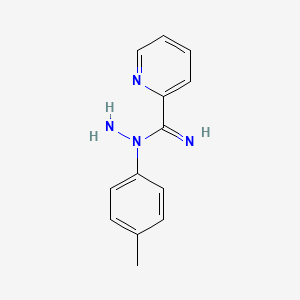
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

